molecular formula C15H12N2O3S B1629302 N-(2-Quinolyl)-1-phenol-4-sulfonamide CAS No. 875227-77-3

N-(2-Quinolyl)-1-phenol-4-sulfonamide

Cat. No.: B1629302
CAS No.: 875227-77-3
M. Wt: 300.3 g/mol
InChI Key: NFPJZFYQVWPNNE-UHFFFAOYSA-N
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Description

N-(2-Quinolyl)-1-phenol-4-sulfonamide is a complex organic compound that features a quinoline ring attached to a phenol group, which is further substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Quinolyl)-1-phenol-4-sulfonamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Attachment of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution, where the quinoline ring is treated with phenol in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced by reacting the phenol-quinoline intermediate with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Quinolyl)-1-phenol-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenol group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or thiolates can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Quinolyl)-1-phenol-4-sulfonamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. It has shown promise as an anti-inflammatory and antimicrobial agent, and ongoing research aims to optimize its efficacy and safety profile for therapeutic use.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Quinolyl)-1-phenol-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate and binding to the active site.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Quinolyl)-1-phenol-4-sulfonamide: Unique due to the presence of both quinoline and sulfonamide groups.

    Quinoline: Lacks the phenol and sulfonamide groups, limiting its reactivity and applications.

    Sulfanilamide: Contains the sulfonamide group but lacks the quinoline and phenol groups, resulting in different biological activity.

Uniqueness

This compound stands out due to its multifunctional nature, combining the properties of quinoline, phenol, and sulfonamide groups. This makes it a versatile compound with a wide range of applications in various scientific fields.

Properties

IUPAC Name

4-hydroxy-N-quinolin-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-12-6-8-13(9-7-12)21(19,20)17-15-10-5-11-3-1-2-4-14(11)16-15/h1-10,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPJZFYQVWPNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628630
Record name 4-Hydroxy-N-(quinolin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875227-77-3
Record name 4-Hydroxy-N-(quinolin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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